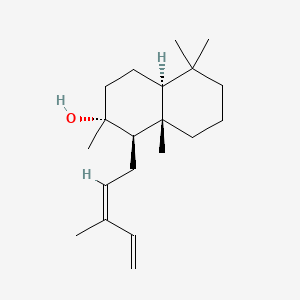

(+)-cis-Abienol

説明

cis-Abienol has been reported in Picea orientalis, Picea abies, and other organisms with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZVCYBIABTSJR-SZAPHMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035611 | |

| Record name | cis-Abienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17990-16-8, 25578-83-0 | |

| Record name | (+)-cis-Abienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17990-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Abienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025578830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Abienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIENOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77970B04CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of (+)-cis-Abienol in Balsam Fir (Abies balsamea)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, extraction, and quantification of (+)-cis-Abienol in balsam fir (Abies balsamea). This information is critical for researchers and professionals in drug development and the fragrance industry who are interested in this valuable diterpenoid.

Introduction

This compound is a labdane-type diterpenoid alcohol found in the oleoresin of several plant species, most notably balsam fir (Abies balsamea)[1][2][3]. It serves as a key precursor for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry[3][4]. Understanding the natural sources and biosynthesis of this compound is crucial for its sustainable production and exploitation. This guide details the distribution of this compound within balsam fir, methods for its extraction and analysis, and the biosynthetic pathway leading to its formation.

Distribution and Abundance of this compound in Balsam Fir

Metabolite profiling of balsam fir has revealed that this compound is not uniformly distributed throughout the tree. The highest concentrations are found in the bark and phloem tissues.

Table 1: Relative Abundance of this compound and Other Diterpenoids in Different Tissues of Balsam Fir (Abies balsamea)

| Compound | Tissue | Relative Abundance (%) |

| This compound | Bark and Phloem | >25% of total diterpenoids [1] |

| Needles | Trace amounts | |

| Wood and Xylem | Trace amounts | |

| Abietic acid | Bark and Phloem | Present |

| Needles | Present | |

| Dehydroabietic acid | Bark and Phloem | Present |

| Needles | Present | |

| Isopimaric acid | Bark and Phloem | Present |

| Needles | Present | |

| Palustric acid | Bark and Phloem | Present |

| Needles | Present |

Data synthesized from metabolite profiling studies.[1]

Biosynthesis of this compound

The biosynthesis of this compound in balsam fir is catalyzed by a bifunctional enzyme known as cis-abienol synthase (AbCAS) [1][2][3]. This enzyme is a member of the gymnosperm-specific TPS-d subfamily of terpene synthases[1][2][3]. The process begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).

The AbCAS enzyme possesses two distinct active sites that facilitate a two-step reaction:

-

Class II Activity: In the first active site, GGPP undergoes a protonation-initiated cyclization to form a labdadienyl/copalyl diphosphate (LPP) intermediate. This is followed by a hydroxylation at carbon C-8 of a postulated carbocation intermediate[1][2][3].

-

Class I Activity: The hydroxylated intermediate then moves to the second active site where the diphosphate group is cleaved, terminating the reaction sequence to yield this compound without further cyclization[1][2][3].

References

- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]

The Discovery and Isolation of cis-Abienol Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-abienol, a labdane diterpenoid, is a key precursor for the synthesis of Ambroxan, a valuable substitute for ambergris in the fragrance industry. The discovery and isolation of the enzyme responsible for its biosynthesis, cis-abienol synthase, represents a significant advancement in metabolic engineering and synthetic biology, opening avenues for sustainable and industrial-scale production of this high-value compound. This technical guide provides an in-depth overview of the pivotal discoveries, experimental methodologies, and quantitative data associated with cis-abienol synthase.

The Groundbreaking Discovery in Balsam Fir

A pivotal moment in the understanding of cis-abienol biosynthesis came with the discovery of a bifunctional cis-abienol synthase (AbCAS) in balsam fir (Abies balsamea).[1][2][3] Researchers utilized a genomics-based strategy, combining transcriptome sequencing with metabolite profiling of balsam fir bark tissue, to identify candidate diterpene synthase sequences.[1][2][3] This approach led to the successful identification, cloning, and functional characterization of AbCAS.[1][2][3] This enzyme was found to be a bifunctional class I/II diterpene synthase, a characteristic feature of many gymnosperm diterpene synthases.[1][2][3]

The discovery of a cis-abienol synthase was also reported in tobacco (Nicotiana tabacum).[4][5]

The Enzymatic Reaction and Pathway

Cis-abienol synthase catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to cis-abienol. The reaction mechanism of the bifunctional AbCAS is a fascinating two-step process occurring within its two distinct active sites. In the class II active site, GGPP undergoes a protonation-initiated cyclization to form a labda-13-en-8-yl diphosphate intermediate.[1] This is followed by the capture of a water molecule at the C-8 position.[1] Subsequently, in the class I active site, the diphosphate group is cleaved, leading to the formation of cis-abienol without any further cyclization.[1][2][3]

Biosynthetic Pathway of cis-Abienol

References

- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cis-abienol synthase - Wikipedia [en.wikipedia.org]

- 5. EC 4.2.3.140 [iubmb.qmul.ac.uk]

Spectroscopic and Biosynthetic Elucidation of (+)-cis-Abienol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the labdane diterpenoid (+)-cis-Abienol, a valuable natural product utilized in the fragrance industry and a precursor for the synthesis of amber compounds. The guide summarizes available mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines relevant experimental protocols, and visualizes its biosynthetic pathway.

Spectroscopic Data

Mass spectrometry of this compound, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), reveals key information about its molecular weight and fragmentation pattern. Under typical electron ionization (EI) or atmospheric pressure chemical ionization (APCI) conditions, the molecule is prone to dehydration.

| Ion | m/z (Da) | Interpretation |

| [M-H₂O]⁺ | 272.25 | Dehydrated molecular ion (loss of water) |

| [M-H₂O+H]⁺ | 273.26 | Protonated dehydrated molecular ion (base peak) |

Note: The molecular weight of this compound is 290.48 g/mol . The observed ions reflect the loss of a water molecule (18.02 g/mol ) during ionization.

Detailed ¹H and ¹³C NMR data with complete assignments for this compound are not consistently published in a readily accessible, tabular format. However, based on the known structure of a labdane diterpenoid, the expected chemical shift ranges for the key proton and carbon environments can be predicted.

¹H-NMR (Proton NMR) Expected Chemical Shift Ranges (in CDCl₃)

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Methyls (CH₃) | 0.70 - 1.30 |

| Methylenes (CH₂) | 1.00 - 2.50 |

| Methines (CH) | 1.20 - 2.60 |

| Olefinic protons (C=CH) | 4.50 - 6.50 |

| Hydroxyl proton (OH) | Variable (typically 1.0 - 5.0) |

¹³C-NMR (Carbon NMR) Expected Chemical Shift Ranges (in CDCl₃)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyls (CH₃) | 15 - 35 |

| Methylenes (CH₂) | 20 - 45 |

| Methines (CH) | 35 - 60 |

| Quaternary carbons (C) | 30 - 50 |

| Carbon bearing hydroxyl (C-OH) | 70 - 80 |

| Olefinic carbons (C=C) | 100 - 150 |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for obtaining the spectroscopic data for this compound, based on standard practices for the analysis of terpenoids.

-

Extraction: this compound is typically extracted from its natural sources, such as the oleoresin of balsam fir (Abies balsamea), using a suitable organic solvent like hexane or dichloromethane.

-

Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), to isolate pure this compound.

-

Sample for Analysis: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) for NMR analysis or a volatile solvent (e.g., methanol) for MS analysis.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.

-

¹H-NMR Acquisition:

-

A standard pulse program is used to acquire the one-dimensional proton spectrum.

-

The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C-NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon appears as a single line.

-

The spectral width is set to cover all expected carbon resonances (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Experiments: To aid in the complete assignment of complex spectra, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.

-

Instrumentation: An LC-MS system, coupling a high-performance liquid chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

-

Chromatographic Separation:

-

The sample is injected onto a suitable HPLC column (e.g., a C18 reversed-phase column).

-

A gradient elution program is used, typically with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., ESI or APCI).

-

The mass spectrometer is operated in positive ion mode to detect protonated molecules and fragments.

-

Data is acquired over a relevant mass-to-charge ratio (m/z) range (e.g., 50-500).

-

The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to this compound and its characteristic ions.[1]

-

Biosynthesis of this compound

The biosynthesis of this compound in plants like balsam fir starts from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The key transformation is catalyzed by a bifunctional enzyme, this compound synthase (AbCAS).

Caption: Biosynthetic pathway of this compound from GGPP.

This pathway highlights the dual catalytic activity of the single enzyme, this compound synthase, which first cyclizes the linear GGPP precursor and then introduces a hydroxyl group to form the final product.

References

(+)-cis-Abienol as a Diterpenoid Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (+)-cis-abienol as a crucial precursor in the biosynthesis of various diterpenoids. It covers the biosynthetic pathways, enzymatic conversions, and methodologies for production and analysis, tailored for professionals in research and drug development.

Introduction

This compound is a labdane-type diterpenoid alcohol naturally found in plants such as balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum).[1] Its significance lies in its role as a key intermediate for the semi-synthesis of high-value compounds, most notably ambroxides, which are used extensively in the fragrance industry as a substitute for ambergris.[1] Furthermore, this compound and its derivatives are investigated for their potential biological activities, making them interesting targets for pharmaceutical research. This guide details the biosynthesis of this compound, its conversion to other diterpenoids, and the experimental protocols relevant to its study and production.

Biosynthesis of this compound

The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is the direct substrate for the synthesis of the labdane diterpene backbone.

The conversion of GGPP to this compound is primarily catalyzed by the enzyme cis-abienol synthase (CAS) . In some plant species, such as balsam fir, this is a bifunctional class I/II diterpene synthase.[1] The reaction mechanism involves a protonation-initiated cyclization of GGPP to a labdadienyl/copalyl diphosphate intermediate, followed by a water-mediated hydroxylation and subsequent cleavage of the diphosphate group to yield this compound.

This compound as a Precursor for other Diterpenoids

This compound is a valuable starting material for the synthesis of other important diterpenoids, including sclareol and ambroxides.

-

Sclareol: In some microbial biotransformation processes, this compound can be converted to sclareol. For instance, the bacterium Acinetobacter tjernbergiae has been shown to convert Z-abienol into sclareol, among other products.[2]

-

Ambroxides: The most significant application of this compound is as a precursor for the semi-synthesis of (-)-Ambrox®, a highly sought-after fragrance ingredient.[3] This transformation can be achieved through chemical synthesis, typically involving oxidative cleavage of the side chain of this compound. A common method is ozonolysis, which cleaves the double bonds in the side chain to form an intermediate that can be cyclized to produce ambradiol, a direct precursor to Ambrox®.[4]

Data Presentation: Microbial Production of this compound

Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the sustainable production of this compound from simple carbon sources. The table below summarizes key quantitative data from various studies.

| Host Organism | Engineering Strategy | Cultivation Method | Titer (mg/L) | Reference |

| E. coli | Co-expression of LPPS, Cas, CrtE, IspA | Shake Flask | ~0.3 | [1] |

| E. coli | Introduction of exogenous MVA pathway | Shake Flask | 8.6 - 9.2 | [5] |

| E. coli | Fed-batch fermentation of engineered strain | Fed-batch | ~220 | [5] |

| E. coli | Optimization of isopentenol utilization pathway (IUP) | Shake Flask | 311.8 ± 1.0 | [6] |

| E. coli | Optimization of IUP and fed-batch fermentation | Fed-batch | 1375.7 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

This protocol outlines a general procedure for the high-density cultivation of recombinant E. coli for the production of this compound.

-

Pre-culture Preparation:

-

Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

-

Incubate at 37°C with shaking at 200 rpm for 8-12 hours.

-

Use the pre-culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) of M9 minimal medium supplemented with glucose and antibiotics.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8).

-

-

Fermenter Inoculation and Batch Phase:

-

Prepare a 5 L fermenter with 3 L of M9 fermentation medium.

-

Inoculate the fermenter with the seed culture to a starting OD600 of approximately 0.1.

-

Maintain the temperature at 37°C, pH at 7.0 (controlled with the addition of ammonia), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rates.

-

Allow the batch culture to proceed until the initial carbon source is depleted, indicated by a sharp increase in DO.

-

-

Fed-Batch Phase and Induction:

-

Initiate the feeding of a concentrated glucose solution to maintain a controlled growth rate.

-

When the OD600 reaches a target density (e.g., 20-30), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

After induction, reduce the temperature to a lower value (e.g., 30°C) to enhance protein folding and product formation.

-

Continue the fed-batch cultivation for 48-72 hours, monitoring cell density and product formation periodically.

-

This protocol describes the extraction of this compound from the fermentation culture and its quantification.

-

Extraction:

-

Take a known volume of the fermentation broth (e.g., 10 mL).

-

Add an equal volume of an organic solvent such as ethyl acetate or hexane.

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully collect the upper organic phase containing the diterpenoids.

-

Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol, ethyl acetate) for analysis.

-

-

Quantification (Spectrophotometric Method):

-

Prepare a standard curve using a known concentration range of a reference diterpenoid (e.g., β-sitosterol or a purified this compound standard).

-

In a glass tube, add an aliquot of the resuspended extract or standard solution.

-

Evaporate the solvent in a water bath.

-

Add a vanillin-acetic acid solution followed by sulfuric acid.

-

Heat the mixture in a water bath, then cool in an ice bath.

-

Add glacial acetic acid and measure the absorbance at a specific wavelength (e.g., 548 nm).[7]

-

Calculate the concentration of total diterpenoids in the sample based on the standard curve.

-

This protocol provides a general method for the identification and relative quantification of this compound and sclareol using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Use the extracted and resuspended sample from protocol 5.2.

-

If necessary, derivatize the sample to improve volatility and thermal stability, although many diterpenoids can be analyzed directly.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode, with an injection volume of 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 25°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

Conclusion

This compound stands out as a pivotal diterpenoid precursor with significant industrial applications, particularly in the fragrance sector. The advancements in metabolic engineering have paved the way for its sustainable production in microbial hosts, offering a viable alternative to its extraction from natural sources. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to explore the biosynthesis, production, and conversion of this compound, fostering further innovation in the fields of biotechnology and drug development.

References

- 1. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of tobacco-derived Z-abienol into precursors of ambrox by newly identified Acinetobacter tjernbergiae LSC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of (+)-cis-Abienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol is a naturally occurring labdane diterpenoid alcohol found in various plant species, notably in the aromatic oleoresin of balsam fir (Abies balsamea) and as a key precursor to flavor and aroma compounds in tobacco (Nicotiana tabacum).[1][2][3] Its significance in the chemical and pharmaceutical industries is pronounced, primarily serving as a valuable precursor for the semi-synthesis of amber compounds like Ambrox®, which are highly sought after in the fragrance industry as a sustainable alternative to ambergris.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by experimental protocols and data presented for scientific and research applications.

Chemical Structure and General Properties

This compound is a bicyclic tertiary labdanoid diterpene alcohol. The "cis" designation refers to the Z-stereochemistry of the double bond at the C-12 position in its side chain.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol | |

| Synonyms | (Z)-Labda-12,14-dien-8-ol, (12Z)-Abienol | |

| CAS Number | 17990-16-8 | |

| Molecular Formula | C₂₀H₃₄O | |

| Molecular Weight | 290.48 g/mol | |

| SMILES | C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |

Physical Characteristics

The physical state of this compound under standard conditions is a low-melting solid. Its physical properties are critical for handling, storage, and formulation development.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 38 - 42 °C | |

| Boiling Point | ~369.9 °C (estimated) | |

| Flash Point | ~161.9 °C (estimated) | |

| Specific Rotation [α] | Not specified in retrieved results. The "(+)" prefix indicates dextrorotation. | |

| Storage Temperature | <-15 °C or -20 °C |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | 0.04616 mg/L @ 25 °C (estimated, very low) | |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 290 due to the instability of the tertiary alcohol, which readily dehydrates. The mass spectrum is characterized by a base peak corresponding to the dehydrated ion [M-H₂O]⁺.

Table 4: Key Mass Spectrometry Data for cis-Abienol

| Analysis Type | Key Feature | Observation | Source(s) |

| LC-APCI-MS | Base Peak (EIC) | m/z 273, indicative of dehydration [M-H₂O]⁺ | [5] |

| GC-MS | Mass Spectrum | Consistent with reference spectrum from NIST library. | [5] |

| LC-MS | Fermentation Product | Mass spectrum confirms production of cis-abienol. | [6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of this compound. While specific, fully assigned spectral data were not available in the search results, literature confirms that the identity of synthesized this compound has been verified by comparison to previously reported NMR analyses.

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the vinyl protons of the diene side chain, multiple methyl singlets, and a complex pattern of methylene and methine protons in the decalin ring system.

-

¹³C NMR: The carbon spectrum will display 20 distinct signals, including those for the sp² carbons of the double bonds, the oxygen-bearing quaternary carbon (C8), and the various methyl, methylene, and methine carbons of the bicyclic core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3600 - 3200 |

| C(sp³)-H (Alkane) | Stretching | 2960 - 2850 |

| C=C (Alkene) | Stretching | 1680 - 1640 |

| =C-H (Vinylic) | Stretching | 3100 - 3000 |

| C-O (Alcohol) | Stretching | 1260 - 1000 |

Chemical Reactivity and Biosynthesis

Chemical Reactivity

This compound can undergo various chemical transformations. A notable reaction is its isomerization to trans-abienol, which can be achieved using mercuric acetate. This conversion is significant for accessing different isomers for fragrance applications.

Caption: Isomerization of this compound to its trans isomer.

Biosynthesis Pathway

In nature, this compound is synthesized from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[8] The biosynthesis involves a bifunctional class I/II cis-abienol synthase (CAS). The process begins with the cyclization of GGPP in the class II active site to form a labdadienyl/copalyl diphosphate intermediate, followed by hydroxylation at carbon C-8. The subsequent cleavage of the diphosphate group in the class I active site yields the final this compound product.[2]

Caption: Enzymatic synthesis of this compound from GGPP.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and quantification of this compound.

Characterization Workflow

A typical workflow for the isolation and characterization of this compound from a natural source or synthetic reaction mixture involves several analytical steps.

Caption: Logical workflow for the characterization of this compound.

Melting Point Determination

Methodology: The melting point is determined using a capillary melting point apparatus.

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted. A narrow melting range (0.5-1.0 °C) is indicative of high purity.

Quantification by HPLC/UPLC

Methodology: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used for purity assessment and quantification.[9]

-

Standard Preparation: A stock solution of a certified this compound reference standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase or a compatible solvent to a known concentration. The solution is filtered through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: The sample is injected, and the peak area of this compound is compared against the calibration curve to determine its concentration and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Methodology: GC-MS is used for the identification and quantification of this compound, often in complex mixtures like essential oils.

-

Sample Preparation: The sample containing this compound is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate). For improved volatility and thermal stability, the sample may be derivatized (e.g., silylation to form a TMS ester).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with temperature typically set around 250-280 °C.

-

Oven Program: A temperature gradient is used to separate components, e.g., starting at a lower temperature and ramping up to ~270-300 °C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-500.

-

-

Identification: The compound is identified by its retention time and by comparing its mass spectrum to a reference spectrum in a database (e.g., NIST/Wiley).[5]

NMR Sample Preparation

Methodology: Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher concentration (50-100 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃), which provides a lock signal for the spectrometer and does not interfere with the ¹H spectrum.

-

Filtration: The solution must be free of any particulate matter. It should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Analysis: The prepared sample is placed in the NMR spectrometer to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra as needed for full structural assignment.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Microbial Transformation of cis-Abienol: A Technical Guide to Key Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-abienol, a labdane diterpene primarily found in the oleoresin of balsam fir (Abies balsamea) and the glandular trichomes of tobacco (Nicotiana tabacum), is a molecule of significant interest in the fragrance and pharmaceutical industries. Its microbial transformation presents a compelling avenue for the sustainable production of high-value aroma compounds and potential drug precursors. This technical guide provides an in-depth overview of the core microbial transformation pathways of cis-abienol, focusing on the metabolic products, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers actively engaged in the fields of biotechnology, natural product chemistry, and drug discovery.

Microbial Transformation Pathways

Several microorganisms have been identified for their ability to biotransform cis-abienol into a variety of valuable compounds. This guide focuses on the pathways elucidated for three key bacterial strains: Nocardia restricta JTS-162, Acinetobacter tjernbergiae LSC-2, and Klebsiella oxytoca T2L.

Nocardia restricta JTS-162 (formerly identified as an unidentified soil bacterium JTS-162)

Early research into the microbial transformation of cis-abienol identified a soil bacterium, JTS-162, as a potent biocatalyst. This bacterium was later identified as Nocardia restricta. The transformation by this strain leads to a series of oxidative modifications of the cis-abienol structure.

The primary transformation pathway involves the oxidation of the C-18 methyl group and subsequent cleavage of the A-ring. The identified products from the culture broth include (12Z)-labda-8(17),12,14-triene, (12Z)-labda-8(17),12,14-trien-18-ol, (12Z)-labda-8(17),12,14-trien-18-al, and 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid.[1][2][3][4] Furthermore, in the presence of metabolic inhibitors, a new compound, (12Z)-labda-12,14-dien-17a-oic acid, was formed, suggesting an alternative metabolic route.[2]

Acinetobacter tjernbergiae LSC-2

Acinetobacter tjernbergiae LSC-2, a bacterial strain isolated from fresh tobacco leaves, has demonstrated high efficiency in degrading cis-abienol.[5] This biotransformation is particularly noteworthy as it yields precursors for the synthesis of Ambrox®, a valuable ambergris substitute. The key transformation products are sclareol, scalaral, and amberonne.[5][6] Whole-genome sequencing of this strain has suggested that oxidoreductases play a crucial role in this degradation pathway.[5]

Klebsiella oxytoca T2L

Isolated from the soil of oriental tobacco, Klebsiella oxytoca T2L is another effective degrader of cis-abienol. This strain is capable of transforming cis-abienol into a range of potential aroma chemicals that resemble the composition of natural ambergris. The degradation products identified include (+/-)-ambreinolide, sclareol, an analog of amberonne (isomer 3), and an analog of sclaral (sclareolide lactol).[7]

Quantitative Data Summary

The following tables summarize the quantitative data available from the biotransformation studies of cis-abienol by the discussed microorganisms.

Table 1: Biotransformation of cis-Abienol by Acinetobacter tjernbergiae LSC-2

| Parameter | Value | Reference |

| Optimal cis-Abienol Concentration | 1 mg/mL | [5] |

| Degradation Efficiency | 69.3% | [5] |

| Sclareol Yield | 211.3 µg/mL | [5][6] |

| Scalaral Yield | 89.5 µg/mL | [5][6] |

| Amberonne Yield | 57.0 µg/mL | [5][6] |

Table 2: Biotransformation of cis-Abienol by Klebsiella oxytoca T2L

| Parameter | Value | Reference |

| Optimal cis-Abienol Concentration | 1 mg/mL | [7] |

| Degradation Rate | 68.2% after 96 h | [7] |

Note: Specific yield data for the individual transformation products of Klebsiella oxytoca T2L were not provided in the reviewed literature.

Table 3: Transformation Products of cis-Abienol by Nocardia restricta JTS-162

| Product | Reference |

| (12Z)-labda-8(17),12,14-triene | [1][3][4] |

| (12Z)-labda-8(17),12,14-trien-18-ol | [1][3][4] |

| (12Z)-labda-8(17),12,14-trien-18-al | [1][3][4] |

| 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid | [1][3][4] |

| (12Z)-labda-12,14-dien-17a-oic acid (with metabolic inhibitors) | [2] |

Note: Quantitative yield data for the transformation of cis-abienol by Nocardia restricta JTS-162 are not detailed in the readily available literature. The original 1982 publication by Hieda et al. in Agricultural and Biological Chemistry could not be retrieved in its full form to provide these specifics.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Experimental Protocol for Acinetobacter tjernbergiae LSC-2 Biotransformation

1. Strain and Culture Conditions:

-

Microorganism: Acinetobacter tjernbergiae LSC-2.

-

Inoculum Preparation: A single colony is inoculated into Luria-Bertani (LB) broth and incubated at 30°C with shaking at 150 rpm for 12 hours.

-

Fermentation Medium: A selective medium is used with cis-abienol as the sole carbon source. The composition of the medium should be optimized but a typical starting point includes a basal salt solution supplemented with 1 mg/mL of cis-abienol.

-

Fermentation Parameters: The fermentation is carried out in flasks at 30°C with shaking at 150 rpm for 4 days. The optimal pH is 7.[5]

2. Extraction of Transformation Products:

-

The culture broth is centrifuged to remove bacterial cells.

-

The supernatant is extracted three times with an equal volume of ethyl acetate or another suitable organic solvent.

-

The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3. Analytical Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The concentrated extract is analyzed by GC-MS to identify and quantify the transformation products. A suitable column (e.g., HP-5MS) and temperature program should be used to separate the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of cis-abienol and its transformation products. A C18 column with a suitable mobile phase gradient (e.g., methanol-water) is typically employed.

Experimental Protocol for Klebsiella oxytoca T2L Biotransformation

1. Strain and Culture Conditions:

-

Microorganism: Klebsiella oxytoca T2L.

-

Inoculum Preparation: The strain is typically grown in a suitable nutrient-rich medium before being transferred to the transformation medium.

-

Transformation Medium: A mineral salts medium is used with 1 mg/mL of cis-abienol as the sole carbon source. The medium is supplemented with an optimal nitrogen source, such as 0.5 mg/mL ammonium sulfate.[7]

-

Transformation Parameters: The transformation is conducted at 30°C with a pH of 7.0 for 96 hours.[7]

2. Extraction and Analysis:

-

The extraction and analysis procedures are similar to those described for Acinetobacter tjernbergiae LSC-2, involving solvent extraction of the culture broth followed by GC-MS analysis for product identification.

Conclusion

The microbial transformation of cis-abienol offers a promising and sustainable alternative to chemical synthesis for the production of valuable aroma compounds and potential pharmaceutical intermediates. The bacterial strains Nocardia restricta JTS-162, Acinetobacter tjernbergiae LSC-2, and Klebsiella oxytoca T2L have demonstrated distinct and efficient pathways for the bioconversion of this diterpene. Further research into the enzymatic mechanisms governing these transformations, coupled with metabolic engineering strategies, holds the potential to enhance yields and tailor product profiles, thereby unlocking the full industrial potential of cis-abienol biotransformation. This guide provides a foundational resource for researchers to build upon in this exciting and evolving field.

References

(+)-cis-Abienol: An In-Depth Technical Guide to its Antifungal Properties in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

(+-)-cis-Abienol, a labdane diterpenoid primarily found in the oleoresin of balsam fir (Abies balsamea), is an emerging natural compound with significant potential in plant defense due to its antifungal properties. This technical guide provides a comprehensive overview of the current understanding of (+)-cis-Abienol's role in protecting plants from fungal pathogens, including available quantitative data on related compounds, detailed experimental methodologies for its study, and a visualization of its biosynthetic and signaling pathways.

Quantitative Data on the Antifungal Activity of Labdane Diterpenes

While specific quantitative antifungal data for this compound against a wide range of phytopathogens is still an active area of research, studies on structurally similar labdane diterpenes provide valuable insights into its potential efficacy. The following table summarizes the antifungal activities of various labdane diterpenes against different fungal species.

| Diterpene Compound | Fungal Species | Activity Metric | Concentration/Value | Reference |

| Sclareol | Rust Fungi (on beans and wheat) | Growth Inhibition | 100 µg/mL | [Source for Sclareol data] |

| 5R,8R,9R,10R-Labdane-13(E)-ene-8α,15-diol | Candida albicans | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | [Source for labdane diol data] |

| Chlorolabdan B | Bacillus subtilis (Gram-positive bacterium) | Minimum Inhibitory Concentration (MIC) | 4 µg/mL | [Source for Chlorolabdan B data] |

| Chlorolabdan B | Staphylococcus aureus (Gram-positive bacterium) | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [Source for Chlorolabdan B data] |

| Abietic Acid | Heterobasidion parviporum | Mycelial Growth Inhibition | 0.4 µmol/cm² | [1] |

| Dehydroabietic Acid | Heterobasidion parviporum | Mycelial Growth Inhibition | 0.4 µmol/cm² | [1] |

Note: The data presented for compounds other than this compound serve as a proxy to indicate the potential antifungal activity of this class of diterpenoids. Further research is required to establish the specific activity of this compound against a broader range of plant pathogenic fungi.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal properties of this compound.

1. Fungal Strains and Culture Conditions

-

Fungal Pathogens: Obtain pure cultures of relevant plant pathogenic fungi, such as Botrytis cinerea, Fusarium oxysporum, and Phytophthora infestans, from a reputable culture collection (e.g., ATCC).

-

Culture Medium: Maintain fungal cultures on Potato Dextrose Agar (PDA) at 25°C. For long-term storage, use PDA slants at 4°C.

-

Inoculum Preparation: For mycelial growth assays, use agar plugs (typically 5 mm in diameter) from the leading edge of an actively growing fungal colony. For spore germination assays, prepare a spore suspension by flooding a mature culture plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80), gently scraping the surface, and filtering the suspension through sterile cheesecloth. Adjust the spore concentration using a hemocytometer.

2. In Vitro Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that visibly inhibits fungal growth.[2][3]

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare a series of twofold dilutions of the stock solution in a liquid medium suitable for the test fungus (e.g., Potato Dextrose Broth or RPMI-1640). The final concentration of DMSO should not exceed a level that affects fungal growth (typically ≤1%).

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of each dilution of the test compound to duplicate wells. Add 100 µL of the standardized fungal spore suspension (e.g., 1-5 x 10⁴ CFU/mL) to each well.

-

Controls:

-

Positive Control: A known antifungal agent (e.g., amphotericin B or ketoconazole).

-

Negative Control: Fungal inoculum in the medium with the solvent (DMSO) at the same concentration used for the test compound.

-

Medium Sterility Control: Medium without any inoculum or test compound.

-

-

Incubation: Incubate the microtiter plates at 25-28°C for a period sufficient for visible growth in the negative control wells (typically 48-72 hours for most filamentous fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

3. In Vitro Antifungal Assay: Agar Well Diffusion Method

This method provides a qualitative assessment of antifungal activity.

-

Assay Setup: Pour molten PDA into sterile Petri dishes and allow it to solidify. Spread a standardized fungal spore suspension evenly over the surface of the agar.

-

Well Creation: Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

-

Application of Test Compound: Add a known volume (e.g., 50-100 µL) of different concentrations of the this compound solution to the wells.

-

Controls: Use a solvent control (e.g., DMSO) and a positive control (a known antifungal).

-

Incubation: Incubate the plates at 25°C for 48-72 hours.

-

Assessment: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger diameter indicates greater antifungal activity.

Signaling Pathways and Mechanisms of Action

This compound, as a diterpenoid, is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. Its production and subsequent role in plant defense are likely integrated into the complex network of plant immune signaling.

Biosynthesis of this compound

The key enzyme responsible for the synthesis of this compound is the bifunctional cis-abienol synthase (AbCAS) , discovered in Abies balsamea.[4][5] This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes, into this compound.

Caption: Biosynthesis of this compound from GGPP.

Proposed Role in Plant Defense Signaling

The production of this compound is likely induced in response to pathogen attack. This induction is part of a broader defense response that involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). This recognition triggers a signaling cascade that leads to the activation of defense-related genes, including those encoding for terpene synthases like AbCAS.

Caption: Proposed signaling pathway for this compound in plant defense.

Experimental Workflow for Investigating Antifungal Properties

A typical workflow for investigating the antifungal properties of a plant-derived compound like this compound involves several key stages, from initial screening to mechanistic studies.

Caption: Experimental workflow for antifungal assessment.

Mechanism of Antifungal Action

The precise mechanism of antifungal action for this compound is not yet fully elucidated. However, based on studies of other terpenoids, several mechanisms can be hypothesized:

-

Disruption of Fungal Cell Membranes: The lipophilic nature of diterpenes may allow them to intercalate into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.

-

Inhibition of Key Fungal Enzymes: this compound could potentially inhibit enzymes that are essential for fungal growth and development, such as those involved in cell wall synthesis or energy metabolism.

-

Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to cellular components.

Further research is necessary to confirm these potential mechanisms of action for this compound.

This compound is a promising natural compound with significant potential for application in plant protection. While direct quantitative data on its antifungal efficacy is still emerging, the information available for related labdane diterpenes, coupled with the understanding of its biosynthetic pathway, strongly suggests a key role in plant defense against fungal pathogens. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antifungal properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Downstream signaling induced by several plant Toll/interleukin-1 receptor-containing immune proteins is stable at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. InterPro [ebi.ac.uk]

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-cis-Abienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol is a labdane diterpenoid of significant interest due to its applications in the fragrance industry and its potential as a precursor for the synthesis of other valuable compounds. Accurate and precise quantification of this compound in various matrices, such as plant extracts and fermentation broths, is crucial for quality control, process optimization, and research purposes. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are designed to offer robust and reliable quantification for research, development, and quality control applications.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the hydroxyl group and relatively high molecular weight of this compound, derivatization is employed to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. The separated compounds are then detected by a mass spectrometer, which provides high selectivity and sensitivity, allowing for accurate quantification.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥95% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Pyridine, anhydrous

-

Hexane, HPLC grade

-

Methanol, HPLC grade

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

0.22 µm syringe filters

2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]

-

Autosampler

-

Heating block or oven for derivatization

3. Sample Preparation

-

Plant Material:

-

Homogenize 1 g of dried and powdered plant material.

-

Extract with 10 mL of hexane by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process twice.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane.

-

For cleanup, pass the reconstituted extract through a C18 SPE cartridge, eluting with hexane.

-

Evaporate the eluate to dryness.

-

-

Derivatization:

-

To the dried extract or a known amount of this compound standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

-

4. GC-MS Conditions

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions of the TMS-derivatized this compound.

-

5. Method Validation (Representative Data)

The following table summarizes typical validation parameters for a quantitative GC-MS method for diterpenoids.

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD%) | < 5% |

6. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of the TMS-derivatized this compound reference standards versus their concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Workflow Diagram

Analytical Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Principle

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, which lacks a strong chromophore, detection is typically performed at a low UV wavelength (around 210 nm). The separation is achieved on a reversed-phase column where compounds are separated based on their polarity.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Phosphoric acid, analytical grade

-

0.22 µm syringe filters

2. Instrumentation

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Degasser

3. Sample Preparation

-

Homogenize 1 g of dried and powdered plant material.

-

Extract with 10 mL of methanol by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process twice.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

4. HPLC Conditions

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B)

-

0-20 min: 70% A, 30% B

-

20-25 min: Linear gradient to 95% A, 5% B

-

25-30 min: 95% A, 5% B

-

30.1-35 min: Return to 70% A, 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm

5. Method Validation (Representative Data)

The following table summarizes typical validation parameters for a quantitative HPLC-UV method for diterpenoids.[2][3]

| Parameter | Result |

| Linearity Range | 5 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1.0 µg/mL |

| Limit of Quantification (LOQ) | 3.0 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 2% |

6. Data Analysis

Quantification is based on a calibration curve generated by plotting the peak area of the this compound reference standards against their known concentrations. The concentration of this compound in the prepared samples is then calculated from this curve.

Workflow Diagram

References

Application Notes and Protocols for the Extraction of (+)-cis-Abienol from Plant Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of (+)-cis-Abienol, a valuable labdane diterpene, from plant tissues, primarily focusing on Balsam Fir (Abies balsamea), a known natural source.[1][2][3] this compound is a significant precursor for the synthesis of amber compounds used in the fragrance industry and is also explored for other potential applications.[4][5]

The traditional isolation of this compound from plant sources can be challenging, which has spurred research into alternative production methods like microbial biosynthesis.[1][4] However, extraction from natural sources remains a fundamental method for obtaining this compound. The following protocols for solvent-based extraction and Supercritical Fluid Extraction (SFE) are compiled from established methodologies for diterpene isolation from coniferous plants.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method depends on factors such as desired purity, yield, cost, and environmental considerations. Below is a comparative summary of the primary methods for this compound extraction.

| Feature | Solvent Extraction | Supercritical Fluid Extraction (SFE) with CO₂ | Steam Distillation |

| Principle | Dissolution of this compound in an organic solvent. | Extraction using carbon dioxide in a supercritical state, often with a co-solvent.[6] | Separation based on volatility by passing steam through the plant material. |

| Selectivity | Moderate; co-extraction of other lipophilic compounds is common.[7] | High; can be tuned by modifying pressure, temperature, and co-solvent.[8] | Low for this compound due to its low volatility.[9] |

| Efficiency | Can be effective but may require larger solvent volumes and longer extraction times. | Generally high efficiency and faster extraction times.[6] | Inefficient for non-volatile compounds like this compound.[9][10] |

| Solvent Residue | Potential for residual organic solvents in the final extract, requiring further purification. | No toxic solvent residue as CO₂ is evaporated off.[6] | No organic solvent residue. |

| Compound Integrity | Risk of degradation of thermolabile compounds if heat is applied. | Preserves thermolabile compounds due to low operating temperatures.[11] | High temperatures can cause degradation of sensitive compounds. |

| Environmental Impact | Use of organic solvents raises environmental and safety concerns. | Considered a "green" technology due to the use of non-toxic, recyclable CO₂.[6] | Generally environmentally friendly. |

| Cost | Lower initial equipment cost. | Higher initial equipment cost.[12] | Moderate equipment cost. |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Abies balsamea Bark

This protocol is a generalized procedure based on methods for extracting diterpenoids from Abies species.[13] Bark tissue has been identified as a significant source of cis-abienol.[2][10]

1. Plant Material Preparation: a. Obtain fresh bark from Abies balsamea. b. Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle. c. Grind the dried bark into a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.

2. Extraction: a. Place 100 g of the powdered bark into a Soxhlet apparatus or a large flask for maceration. b. Add a sufficient volume of a non-polar solvent, such as diethyl ether or tert-butylmethylether, to fully immerse the plant material (e.g., a 1:10 solid-to-solvent ratio).[13] c. For Soxhlet extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours. d. For maceration: Seal the flask and agitate it at room temperature for 24-48 hours. e. After extraction, filter the mixture to separate the plant debris from the solvent extract.

3. Solvent Removal: a. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the solvent. b. The resulting crude oleoresin extract will contain this compound along with other co-extracted compounds.

4. Purification (Column Chromatography): a. Prepare a silica gel column. The size of the column will depend on the amount of crude extract. b. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding a more polar solvent like ethyl acetate. d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard is highly recommended for accurate identification. e. Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

SFE is a more modern and environmentally friendly approach that can provide high-purity extracts.[6][11] This is a general protocol, and optimal parameters (pressure, temperature, CO₂ flow rate) may need to be determined empirically.[8]

1. Plant Material Preparation: a. Prepare dried and ground Abies balsamea bark or needles as described in Protocol 1. b. Pack the ground material into the extraction vessel of the SFE system.

2. Supercritical Fluid Extraction: a. Set the extraction parameters. Typical starting parameters for diterpene extraction can be:

- Pressure: 20-30 MPa[10]

- Temperature: 40-60 °C

- CO₂ Flow Rate: 2-4 kg/h

- Co-solvent: 5-10% ethanol can be added to the supercritical CO₂ to increase its solvating power for moderately polar compounds like this compound.[4] b. Run the extraction for a predetermined time (e.g., 2-4 hours). c. The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

3. Post-Extraction Processing: a. The collected extract can be further purified using chromatographic techniques as described in Protocol 1 (Step 4) to isolate this compound from other co-extracted substances.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Extraction Method Choice

Caption: Decision factors for choosing an extraction method.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Composition and antibacterial activity of Abies balsamea essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production and Characterization of Hydrothermal Extracts of the Needles from Four Conifer Tree Species: Scots Pine, Norway Spruce, Common Juniper, and European Larch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction of Terpenoids from Pine Needle Biomass Using Dimethyl Ether [mdpi.com]

- 12. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

- 13. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]

Application Notes and Protocols for the Semi-Synthesis of Ambrox from (+)-cis-Abienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrox, a key component of the highly valued ambergris fragrance, is a widely used fixative and odorant in the perfume industry. Due to the scarcity and ethical concerns associated with its natural source, the sperm whale, synthetic and semi-synthetic production routes are of significant commercial and research interest. (+)-cis-Abienol, a labdane diterpenoid naturally occurring in sources like balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum), serves as an excellent chiral precursor for the semi-synthesis of (-)-Ambrox. This document provides detailed protocols for the two-step conversion of this compound to Ambrox, a process first reported by Barrero et al.

The synthesis involves an initial oxidative cleavage of the side chain of this compound via ozonolysis to yield the intermediate diol, 13,14,15,16-tetranor-8α,12-labdanediol (also known as ambradiol). This is followed by an acid-catalyzed cyclization of the diol to afford the final product, Ambrox. This semi-synthetic approach is advantageous as it preserves the stereochemistry of the starting material, leading to the desired enantiomer of Ambrox.

Chemical Transformation Pathway

The overall two-step synthesis from this compound to Ambrox is depicted below. The first step is the ozonolysis of the diene side chain, followed by a reductive workup to give the intermediate diol. The second step is the cyclization of this diol to form the tetrahydrofuran ring of Ambrox.

Figure 1: Chemical pathway for the semi-synthesis of Ambrox.

Experimental Protocols

Part 1: Oxidative Cleavage of this compound to 13,14,15,16-tetranor-8α,12-labdanediol (Ambradiol)

This protocol details the ozonolysis of the side chain of this compound, followed by a reductive workup.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃), generated from an ozone generator

-

Dimethyl sulfide (Me₂S)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Three-neck round-bottom flask

-

Gas dispersion tube

-

Ozone generator

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-neck round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone (O₃) gas through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting material is consumed. A persistent blue color in the solution also indicates the presence of excess ozone.

-

Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

-

While maintaining the temperature at -78 °C, add dimethyl sulfide (Me₂S, 2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure 13,14,15,16-tetranor-8α,12-labdanediol.

Part 2: Cyclization of 13,14,15,16-tetranor-8α,12-labdanediol to Ambrox

This protocol describes the acid-catalyzed cyclization of the intermediate diol to the final product, Ambrox, using tosyl chloride in pyridine.

Materials:

-

13,14,15,16-tetranor-8α,12-labdanediol (from Part 1)

-

Pyridine, anhydrous

-

p-Toluenesulfonyl chloride (TsCl)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Diethyl ether or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Dissolve the 13,14,15,16-tetranor-8α,12-labdanediol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

-